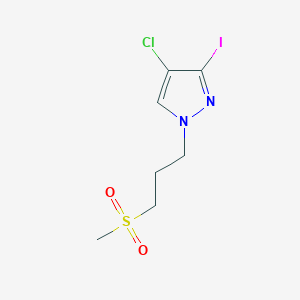
4-chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole is a chemical compound that has been of interest to researchers due to its potential applications in various fields of science. This chemical compound is known for its unique properties, which make it useful in scientific research.
Wissenschaftliche Forschungsanwendungen
Unusual Base-Catalyzed Exchange in Synthesis
An intriguing application involves the base-catalyzed exchange in the synthesis of deuterated compounds, highlighting the compound's role in the development of bioanalytical standards for clinical trials. The unusual sensitivity and selectivity of base-promoted exchange reactions were noted, which are crucial for ensuring the stability of labeling under assay conditions (Stuart Rozze & M. Fray, 2009).
Metal-Free Iodine-Catalyzed Synthesis
Another significant application is observed in the metal-free iodine-catalyzed synthesis of fully substituted pyrazoles. This method showcases the compound's utility in forming multiple bond types, including C-S and C-N bonds, through a cost-effective, efficient, and broad substrate scope approach (Jun Sun et al., 2015).
Synthesis of Heteroaromatics
The compound also finds application in the synthesis of pharmaceutically important heteroaromatics. For example, the preparation of 5-substituted pyrazoles and pyrimethamine from related precursors, indicating its relevance in pharmaceutical chemistry (M. Yokoyama et al., 1984).
Antimicrobial and Free-Radical Scavenging Activity
Research has demonstrated the synthesis of novel substituted pyrazoles with significant antimicrobial screening and free-radical scavenging activity. This underscores the compound's potential in developing new therapeutic agents with enhanced biological activities (N. M. Hamada & N. Y. M. Abdo, 2015).
Eigenschaften
IUPAC Name |
4-chloro-3-iodo-1-(3-methylsulfonylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClIN2O2S/c1-14(12,13)4-2-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRNVBDGBIGXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C=C(C(=N1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

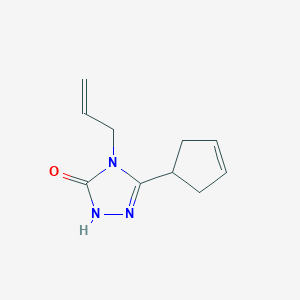
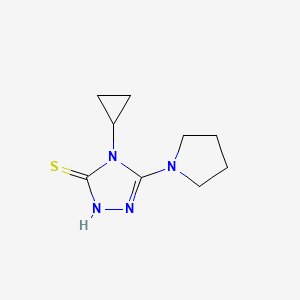
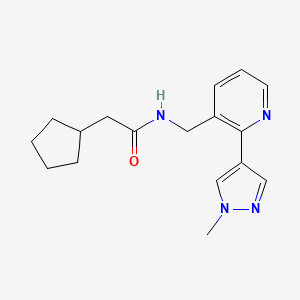
![2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2746744.png)
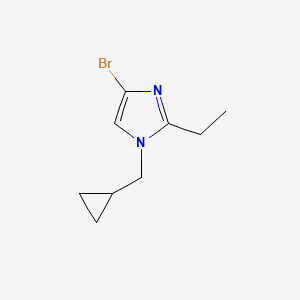
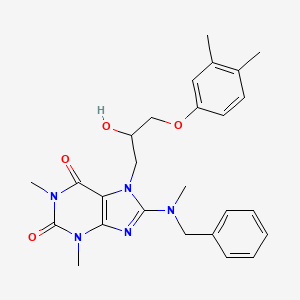
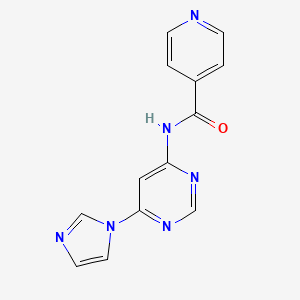
![1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746754.png)
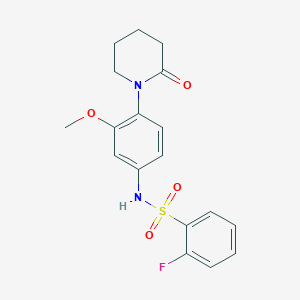
![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)
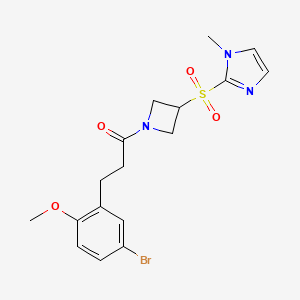
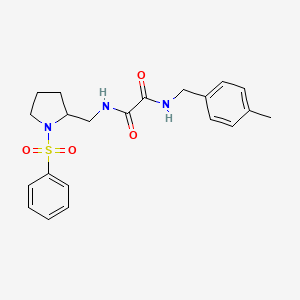
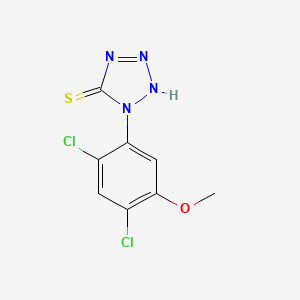
![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)